3-bromo-[1,2,3]triazolo[1,5-a]pyridine
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Overview
Description
3-Bromo-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are characterized by a fused ring system consisting of a triazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the use of azides and acetylenes in a cycloaddition reaction, followed by bromination at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions to form larger heterocyclic systems.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Cycloaddition Reactions: Often require catalysts such as copper or rhodium.
Oxidation and Reduction Reactions: Utilize oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted triazolopyridines.
Cycloaddition Products: Larger fused heterocyclic compounds.
Oxidation/Reduction Products: Corresponding oxides or reduced derivatives.
Scientific Research Applications
3-Bromo-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Acts as a molecular probe for studying biological processes and interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-bromo-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it has been shown to inhibit JAK1 and JAK2, which are involved in inflammatory pathways . The triazole ring’s ability to form stable complexes with metal ions also contributes to its activity as a chemosensor .
Comparison with Similar Compounds
[1,2,3]Triazolo[1,5-a]pyridine: The parent compound without the bromine substitution.
[1,2,4]Triazolo[1,5-a]pyridine: A structural isomer with different reactivity and applications.
[1,2,3]Triazolo[4,5-b]pyridine: Another isomer with distinct chemical properties.
Uniqueness: 3-Bromo-[1,2,3]triazolo[1,5-a]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and a versatile tool in various scientific applications.
Properties
CAS No. |
106911-04-0 |
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Molecular Formula |
C6H4BrN3 |
Molecular Weight |
198.02 g/mol |
IUPAC Name |
3-bromotriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H4BrN3/c7-6-5-3-1-2-4-10(5)9-8-6/h1-4H |
InChI Key |
ZXHOKEWQPRHXEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=NN2C=C1)Br |
Purity |
95 |
Origin of Product |
United States |
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